molecular formula C12H15NO6 B14738757 5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 6303-94-2

5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B14738757
CAS No.: 6303-94-2
M. Wt: 269.25 g/mol
InChI Key: LKRVOQYGONTYKO-UHFFFAOYSA-N
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Description

5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H15NO6 It is characterized by the presence of two hydroxyethyl groups attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The hydroxyethyl groups may participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Additionally, the carboxylic acid groups can form ionic interactions with positively charged residues in proteins, further stabilizing the binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

CAS No.

6303-94-2

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H15NO6/c14-3-1-13(2-4-15)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7,14-15H,1-4H2,(H,16,17)(H,18,19)

InChI Key

LKRVOQYGONTYKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N(CCO)CCO)C(=O)O

Origin of Product

United States

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